Ethyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate
Description
Ethyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate is a halogenated pyrrole derivative characterized by an iodine substituent at position 5, methyl groups at positions 3 and 4, and an ethoxycarbonyl group at position 2. Its molecular formula is C₁₀H₁₂INO₂, with a molar mass of 329.12 g/mol. Pyrrole derivatives are of significant interest in medicinal and materials chemistry due to their electronic properties, coordination capabilities, and role in heterocyclic synthesis .
Crystallographic studies of related compounds (e.g., ethyl 4-iodo-3,5-dimethyl-1H-pyrrole-2-carboxylate) reveal triclinic crystal systems with hydrogen-bonded networks, suggesting similar packing behavior for the 5-iodo derivative .
Properties
CAS No. |
4391-95-1 |
|---|---|
Molecular Formula |
C9H12INO2 |
Molecular Weight |
293.10 g/mol |
IUPAC Name |
ethyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H12INO2/c1-4-13-9(12)7-5(2)6(3)8(10)11-7/h11H,4H2,1-3H3 |
InChI Key |
WIKJDYHILVVTAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)I)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative. One common method is the reaction of 3,4-dimethyl-1H-pyrrole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an organic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted pyrrole derivatives.
- Oxidation reactions produce oxidized pyrrole compounds.
- Reduction reactions result in alcohol derivatives of the original compound.
Scientific Research Applications
Chemistry: Ethyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of iodine-containing pyrrole derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: While specific medical applications are not well-documented, derivatives of pyrrole are known to exhibit various pharmacological activities. This compound could potentially be explored for its therapeutic properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate is not well-documented. its reactivity suggests that it can interact with various molecular targets through substitution, oxidation, and reduction reactions. The presence of the iodine atom and ester group allows it to participate in diverse chemical pathways, potentially leading to the formation of biologically active compounds.
Comparison with Similar Compounds
Positional Isomers and Halogenated Derivatives
Ethyl 4-Iodo-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate (CAS 5408-08-2)
- Molecular Formula: C₉H₁₂INO₂
- Key Differences : Iodine at position 4 instead of 5, with methyl groups at positions 3 and 3.
- Physical Properties :
Ethyl 5-Iodo-1-Methyl-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (CAS 1616885-96-1)
- Molecular Formula : C₁₁H₁₁IN₂O₂
- Key Differences : Incorporates a fused pyrrolopyridine ring system instead of a simple pyrrole, with a methyl group at position 1.
- Physical Properties : Molar mass = 330.13 g/mol.
Substituent Variants
Ethyl 5-(4-Bromophenyl)-4-Methyl-1H-Pyrrole-2-Carboxylate
- Key Differences : A bromophenyl group replaces the iodine and one methyl group.
- Synthetic Utility : Bromine enables Suzuki-Miyaura cross-coupling, offering pathways to biaryl structures. This contrasts with the 5-iodo derivative, where iodine’s larger atomic radius may favor Ullmann or Stille couplings .
Ethyl 5-Formyl-3,4-Dimethyl-1H-Pyrrole-2-Carboxylate
- Key Differences : A formyl group replaces iodine at position 4.
- Reactivity : The formyl group facilitates condensation reactions (e.g., hydrazone formation), as demonstrated in the synthesis of Schiff base ligands for metal coordination .
Structural and Crystallographic Comparisons
*†Crystallographic data for the exact compound is unavailable; inferences are based on analogs.
- Electronic Effects : The electron-withdrawing iodine in the 5-position increases the electrophilicity of the pyrrole ring compared to methyl- or phenyl-substituted analogs. This could enhance reactivity in electrophilic aromatic substitution or metal coordination .
- Biological Relevance : Iodinated pyrroles may serve as precursors for radiolabeled compounds, as seen in 5-iodo-2′-deoxyuridine derivatives used in cancer therapy .
Physicochemical Properties Table
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | LogP |
|---|---|---|---|---|
| This compound | 329.12 | ~1.6 (estimated) | ~350 (estimated) | ~2.5 |
| Ethyl 4-Iodo-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate | 329.12 | 1.658 | 353.4 | 2.41 |
| Ethyl 5-Formyl-3,4-Dimethyl-1H-Pyrrole-2-Carboxylate | 209.23 | N/A | N/A | 1.8 |
| Ethyl 5-(4-Bromophenyl)-4-Methyl-1H-Pyrrole-2-Carboxylate | 322.18 | N/A | N/A | 3.2 |
Biological Activity
Ethyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a pyrrole ring with specific substitutions that influence its reactivity and biological properties. Its molecular formula is , with an iodine atom contributing to its potential bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular processes. For instance, it may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Receptor Modulation : The compound could interact with receptors involved in cell signaling pathways, potentially leading to altered cellular responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 μg/mL |
| Escherichia coli | 32 nM |
These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has exhibited cytotoxic effects against human breast cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 40 - 204 |
| HepG2 (liver cancer) | 29 - 59 |
The mechanism underlying its anticancer activity includes the induction of apoptosis and cell cycle arrest, particularly in the G1 phase.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Activity : A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study emphasized its potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics.
- Evaluation of Anticancer Properties : Research published in Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted its ability to induce apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
